molecular formula C10H13NO3 B020961 6-Maleimido-1-hexanal CAS No. 1076198-37-2

6-Maleimido-1-hexanal

Cat. No. B020961
M. Wt: 195.21 g/mol
InChI Key: ZWIGHFZUSGHZEZ-UHFFFAOYSA-N
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Description

6-Maleimido-1-hexanal is a compound with significant potential in the field of chemistry and materials science. It belongs to the maleimide family, known for their reactivity and utility in various applications including polymer chemistry and drug delivery systems.

Synthesis Analysis

  • Synthesis of maleimide derivatives often involves the reaction of maleic anhydride with amines or acids. For instance, Liu Dong-hua (2005) synthesized maleimido caproic acid by reacting 6-aminocaproic acid and maleic anhydride (Liu, 2005).

Molecular Structure Analysis

  • The molecular structure of maleimide derivatives is characterized by the presence of the maleimide group, which imparts unique chemical properties. These structures have been characterized using methods such as NMR, IR, and LC-MS (Liu, 2005).

Chemical Reactions and Properties

  • Maleimide derivatives are known for their ability to undergo conjugate addition reactions, especially with thiols. This reactivity is utilized in various chemical syntheses and modifications (Ghosh et al., 1990).

Physical Properties Analysis

  • The physical properties of maleimide derivatives like 6-Maleimido-1-hexanal depend largely on their molecular structure. These can include their solubility, melting point, and stability under different conditions. Studies on similar compounds provide insights into these properties (Liu, 2005).

Chemical Properties Analysis

  • Chemically, maleimide compounds like 6-Maleimido-1-hexanal are reactive towards nucleophiles due to the presence of an electron-deficient double bond in the maleimide ring. This reactivity is exploited in various chemical reactions and polymer synthesis (Ghosh et al., 1990).

Scientific Research Applications

1. Signal Transmission in Cellular Processes

The compound 6-maleimido-1-hexanal and its derivatives, like 1,6-bis(maleimido)hexane, play a crucial role in cellular processes. These compounds have been used to study the reversible association of alpha and beta-gamma subunits of GTP-binding proteins, which are vital for signal transmission from cell-surface receptors to intracellular effectors. The crosslinking property of these compounds helps in understanding the protein-protein interactions and mutations affecting GDP affinity in cellular signaling (Thomas, Schmidt, & Neer, 1993).

2. Photopolymerization and Material Sciences

In material sciences, derivatives of 6-maleimido-1-hexanal, such as N-substituted maleimides, have been used as photoinitiators in the polymerization of certain compounds. These compounds show rapid polymerization when exposed to light, indicating their potential in creating new polymeric materials with specific properties (Hoyle, Clark, Jönsson, & Shimose, 1997).

3. Biochemistry and Peptide Synthesis

In biochemistry, 6-maleimido-1-hexanal derivatives have been utilized in the synthesis of maleimido acids and maleoyl derivatives of peptides. These compounds serve as building blocks for creating a wide range of biochemical conjugates, highlighting their importance in peptide synthesis and modification (Keller & Rudinger, 1975).

4. Flame Retardancy in Polymers

The application of 6-maleimido-1-hexanal derivatives extends to the development of flame-retardant materials. Compounds like hexa(4-maleimido-phenoxyl)-cyclotriphosphazene have shown significant efficacy in enhancing the flame-retardant properties of materials like epoxy resins. These findings are crucial for developing safer and more effective fire-resistant materials (Yang, Wang, Huo, Wang, & Tang, 2016).

5. Nonradioisotopic Hybridization Probes

6-Maleimido-1-hexanal and its derivatives have been used in the development of oligonucleotide-enzyme conjugates for nonradioisotopic hybridization probes. These applications are important in molecular biology and genetic engineering, where such probes are essential for DNA and RNA analysis (Ghosh, Kao, McCue, & Chappelle, 1990).

6. Novel Mucoadhesive Polymers

The synthesis of 6-maleimidohexanoic acid-grafted chitosan, a derivative of 6-maleimido-1-hexanal, has led to the creation of new mucoadhesive polymers. These polymers have potential applications in transmucosal drug delivery systems, offering enhanced mucoadhesive properties compared to traditional materials (Sahatsapan, Rojanarata, Ngawhirunpat, Opanasopit, & Tonglairoum, 2018).

7. Cancer Research and Drug Development

In cancer research, 6-maleimido-1-hexanal derivatives have been used to synthesize water-soluble maleimide derivatives of anticancer drugs like carboplatin. These derivatives are designed as albumin-binding prodrugs, improving the drug's efficacy and reducing side effects (Warnecke, Fichtner, Garmann, Jaehde, & Kratz, 2004).

8. Radiometal Chelate Conjugation

6-Maleimidohexanal derivatives have been synthesized for conjugation to antibody sulfhydryl groups, enabling radiometal chelate conjugation. This application is significant in medical imaging and radiotherapy, where precise targeting of tumors and other tissues is critical (Lewis & Shively, 1998).

Safety And Hazards

6-Maleimido-1-Hexanal is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to wear protective gloves, clothing, and eye/face protection when handling this compound .

Future Directions

Given its utility in bioconjugation and crosslinking reactions, 6-Maleimido-1-Hexanal is likely to continue to be a valuable tool in biochemical research . Its ability to label proteins and other biomolecules suggests potential applications in the development of new diagnostic and therapeutic strategies .

properties

IUPAC Name

6-(2,5-dioxopyrrol-1-yl)hexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-8-4-2-1-3-7-11-9(13)5-6-10(11)14/h5-6,8H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIGHFZUSGHZEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624864
Record name 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Maleimido-1-hexanal

CAS RN

1076198-37-2
Record name 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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